Bdt-ttp

Description

Historical Context of Tetrathiafulvalene (B1198394) (TTF) and its π-Extended Derivatives

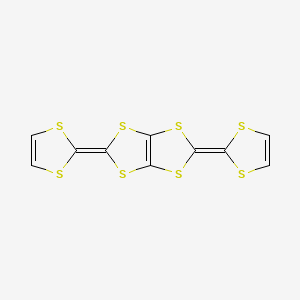

Tetrathiafulvalene (TTF) is a foundational molecule in the study of organic conductors. Its ability to form charge-transfer complexes with interesting electrical properties, such as the metallic conductivity observed in TTF-TCNQ, spurred extensive research into related compounds. mdpi.comwikipedia.org The TTF skeleton is composed of two 1,3-dithiole rings connected by a double bond. researchgate.net Over the years, numerous analogues and π-extended derivatives of TTF have been synthesized and investigated to explore their potential as functional materials in organic electronics. wikipedia.orgresearchgate.net This has involved extending the π-conjugated framework and introducing various substituents to tune their electronic and structural properties. psu.edu

Significance of 2,5-Bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP) in Organic Electronics Research

2,5-Bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene, abbreviated as this compound or simply TTP, is a prominent example of a π-extended TTF derivative that has played a crucial role in the development of molecular metals. mdpi.com It can be conceptually viewed as a TTF molecule with a 1,3,4,6-tetrathiapentalene moiety inserted between the two 1,3-dithiole rings. tandfonline.comnih.gov this compound and its derivatives have been particularly successful in yielding a large number of molecular conductors that exhibit metallic behavior, often stable down to very low temperatures (e.g., liquid helium temperatures). mdpi.comnih.gov This stable metallic behavior is attributed, in part, to effective side-by-side interactions mediated by the sulfur atoms within the this compound framework. mdpi.com The first synthesis of this compound derivatives was reported in 1980. tandfonline.comnih.gov

This compound-based charge transfer salts, such as β-(this compound)₂X (where X can be various anions like ClO₄⁻, BF₄⁻, ReO₄⁻, PF₆⁻), commonly exhibit metallic conductivity. Many of these salts show high room-temperature electrical conductivity, typically in the range of 1–1000 S cm⁻¹. tandfonline.comresearchgate.net They also demonstrate metal-like conducting behavior at low temperatures, often down to 0.6–4.2 K, irrespective of the size and shape of the counter anions. tandfonline.comresearchgate.net This consistent metallic behavior across different salts highlights the significance of the this compound donor in creating stable conducting materials.

Classification of this compound within π-Donor Systems and its Ladder-like Array of Sulfur Atoms

This compound is classified as a bis-fused TTF π-electron donor. researchgate.net A key structural feature of the this compound molecule is its ladder-like array of sulfur atoms. tandfonline.comnih.gov This structural arrangement is similar to that found in BEDT-TTF. tandfonline.comnih.gov The presence of this ladder-like sulfur framework is significant because it facilitates lateral intermolecular interactions through sulfur-sulfur contacts. tandfonline.comnih.gov These interactions are crucial for the formation of two-dimensional (2D) conducting sheets in the cation radical salts of this compound. tandfonline.comnih.gov The ability to form 2D conducting networks is important for suppressing the Peierls transition and stabilizing the metallic state at low temperatures. tandfonline.com The stripe-like structure of the this compound molecule contributes to these interactions, with all sulfur atoms having the same phase in the highest occupied molecular orbital (HOMO). tandfonline.comresearchgate.net

The molecular packing in most this compound conductors is typically of the β-type, characterized by almost uniform stacks of donor molecules. researchgate.nettandfonline.com In this arrangement, the donors form face-to-face stacks with relatively short interplanar distances. tandfonline.comresearchgate.net The overlap mode within the stack is often described as a ring-over-bond type. tandfonline.com The presence of the extended sulfur framework and the resulting lateral interactions contribute to the formation of 2D conducting sheets, which are often separated by insulating layers formed by the counter anions. tandfonline.comresearchgate.net While the β-type packing is common, the introduction of appropriate substituents on the this compound framework can lead to different molecular packing arrangements, such as the κ-type structure, which is of interest due to its prevalence in many superconducting TTF derivatives. tandfonline.com

Detailed research findings on this compound and its salts include studies on their crystal structures, electrical conductivity, thermoelectric power, and ESR measurements. oup.com For instance, the ClO₄⁻, BF₄⁻, and ReO₄⁻ salts of this compound are isostructural, featuring uniform columns of the donor molecules. oup.com These salts exhibit metallic behavior down to low temperatures, although some show a slight increase in resistivity below certain temperatures. oup.com Band structure calculations for these salts indicate two-dimensional Fermi surfaces, consistent with their stable metallic states. nih.gov The bandwidths calculated for some this compound salts are relatively large compared to typical organic metals, which is likely due to good face-to-face overlap of the donors in the stacking direction. oup.com

While specific detailed data tables were not consistently available across the search results, the reported research findings highlight the metallic conductivity and structural characteristics of this compound salts. For example, room-temperature conductivity values for various this compound radical cation salts fall within the range of 1-1000 S cm⁻¹. tandfonline.comresearchgate.net The isostructural nature of certain salts like those with ClO₄⁻, BF₄⁻, and ReO₄⁻ anions has been noted. oup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4S8 |

|---|---|

Molecular Weight |

380.7 g/mol |

IUPAC Name |

2,5-bis(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole |

InChI |

InChI=1S/C10H4S8/c1-2-12-5(11-1)7-15-9-10(16-7)18-8(17-9)6-13-3-4-14-6/h1-4H |

InChI Key |

SGABKDRAHWQXDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C2SC3=C(S2)SC(=C4SC=CS4)S3)S1 |

Synonyms |

2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene BDT-TTP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bdt Ttp

Historical Development of BDT-TTP Synthesis

The initial synthesis of this compound derivatives dates back to 1980. nih.govtandfonline.com This early work laid the foundation for subsequent advancements in the field. nih.gov

Phosphite-Mediated Cross-Coupling Strategies for this compound Derivatives

A notable approach in the synthesis of this compound derivatives involves phosphite-mediated cross-coupling reactions. researchgate.netnih.gov Schumaker and co-workers were among the first to utilize this method to synthesize this compound derivatives featuring strongly electron-withdrawing substituents such as cyano, methoxycarbonyl, or trifluoromethyl groups. researchgate.netnih.gov This reaction typically involves the coupling of 1,3,4,6-tetrathiapentalene-2,5-dione (B3029395) and corresponding 1,3-dithiole-2-thiones. researchgate.netnih.gov While effective for certain derivatives, this methodology has faced challenges in optimizing reaction conditions for the synthesis of other this compound derivatives. nih.govtandfonline.com

Alternative Synthetic Routes to this compound Core Structures

Beyond the phosphite-mediated coupling, alternative synthetic strategies have been developed for constructing the this compound core and its precursors. One such method involves the Me₃Al-promoted reaction of an organotin compound, prepared from 1,3,4,6-tetrathiapentalene-2,5-dione, with an ester. nih.govtandfonline.com This procedure allows for the construction of one of the TTF frameworks within the this compound structure. nih.gov

Synthesis of Substituted this compound Derivatives

The introduction of various substituents onto the this compound core is a common strategy to tune its electronic and structural properties, influencing the molecular packing and the resulting conductive behavior. nih.gov

Introduction of Electron-Withdrawing Substituents

The synthesis of this compound derivatives with electron-withdrawing substituents, such as cyano, methoxycarbonyl, and trifluoromethyl groups, has been achieved through methods like the phosphite-mediated cross-coupling reaction. researchgate.netnih.gov These substituents can significantly impact the electrochemical properties and solid-state behavior of the resulting compounds.

Alkyl and Other Peripheral Functionalization Strategies

The introduction of alkyl, benzo, and methylthio groups as substituents on the this compound framework has been explored. researchgate.nettandfonline.com These peripheral functionalization strategies can influence the molecular packing, potentially leading to two-dimensional or quasi-one-dimensional metallic systems. researchgate.nettandfonline.com While unsubstituted this compound derivatives and those with certain substituents like bis(methoxycarbonyl) have been synthesized, the tetramethyl derivative, despite theoretical interest as an analog of TMTSF, had not been synthesized as of earlier reports. researchgate.net Alkyl chain substitution is a common method to improve the solubility of conjugated polymers, which is relevant for processing this compound based materials. rsc.org

Synthesis of this compound Analogues and Hybrid Systems

Research has also extended to the synthesis of this compound analogues and hybrid systems incorporating the this compound framework or related structures. Selenium analogs, such as ST-TTP and BDS-TTP, have been synthesized using cross-coupling reactions involving 1,3-dithiole-2-thiones fused with TTF (or STF) and 1,3-diselenol-2-ones. nih.govtandfonline.com Over 80 types of this compound derivatives and selenium analogs have been synthesized using this method. nih.govtandfonline.com

Selenium Analogues (e.g., ST-TTP, BDS-TTP)

Selenium analogues of this compound, such as ST-TTP and BDS-TTP, have been synthesized by similar cross-coupling reactions. tandfonline.comnih.govresearchgate.net This involves the combination of 1,3-dithiole-2-thiones fused with TTF (or STF) and 1,3-diselenol-2-ones. tandfonline.comnih.gov Over 80 types of this compound derivatives and their selenium analogues have been synthesized using this method. tandfonline.comnih.gov Radical cation salts based on ST-TTP, for instance, have been synthesized and exhibit high room-temperature electrical conductivity and metallic behavior at low temperatures, similar to this compound salts. tandfonline.com

Vinylogous TTP Derivatives (e.g., DTEDT)

Vinylogous TTP derivatives, such as 2-(1,3-dithiol-2-ylidene)-5-(2-ethanediylidene-1,3-dithiole)-1,3,4,6-tetrathiapentalene (DTEDT), represent another class of modifications. tandfonline.comnih.gov DTEDT has a crooked structure compared to the stripe-like structure of this compound. researchgate.net The π-orbitals of sulfur atoms at the terminal of the vinylogous 1,3-dithiole ring in the Highest Occupied Molecular Orbital (HOMO) are out of phase with those of the other sulfur atoms. researchgate.net DTEDT has yielded organic superconductors and metallic radical cation salts. tandfonline.comnih.gov

Dimeric Donor Systems Comprising TTF and this compound Units

Dimeric donor systems incorporating both TTF and this compound units have been synthesized to explore the interactions between these redox-active centers. semanticscholar.orgresearchgate.net Derivatives of the (TTF)-(this compound) hybrid dimer, often linked by chains like ethylenedithio, have been prepared. semanticscholar.orgresearchgate.net Cyclic voltammetry studies of these dimeric systems reveal multiple redox waves, indicating the presence of distinct oxidation processes for each donor unit. semanticscholar.orgresearchgate.net Molecular orbital calculations suggest that both the HOMO and the second HOMO can be spread over both donor moieties, with a small energy gap between them, implying potential participation of the second HOMO in the Fermi level in conducting materials. semanticscholar.org

(Thio)pyran Analogs (e.g., (T)PDT-TTP)

Modifications involving the incorporation of (thio)pyran rings have led to analogues like (T)PDT-TTP. tandfonline.com These derivatives produce molecular conductors with novel molecular arrangements, differing from the typical β-type structure observed in many this compound conductors. tandfonline.com

Reduced π-Electron System Analogues (e.g., BDA-TTP)

Analogues with a reduced π-electron system, such as 2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP), have also been synthesized. tandfonline.comnih.gov BDA-TTP differs from this compound by having six-membered dithiane rings instead of five-membered dithiole rings in the outer positions. researchgate.netmdpi.com This structural change affects intermolecular interactions and can lead to a decrease in bandwidth, potentially enhancing electron correlation. mdpi.com BDA-TTP has afforded several organic superconductors. tandfonline.comnih.gov

Data Table: Selected this compound Analogues and Derivatives

| Compound Name | Structural Modification | Example Derivative(s) | Key Characteristic(s) |

| This compound | Core structure | - | Ladder-like sulfur array, forms 2D conducting sheets. tandfonline.comnih.gov |

| Selenium Analogues | Sulfur replaced by selenium | ST-TTP, BDS-TTP | High conductivity, metallic behavior. tandfonline.com |

| Vinylogous TTP | Extended π-conjugation via vinyl group | DTEDT | Crooked structure, yields superconductors. tandfonline.comnih.govresearchgate.net |

| Dimeric Systems | Composed of TTF and this compound units | (TTF)-(this compound) dimer | Multiple redox waves, interacting donor units. semanticscholar.orgresearchgate.net |

| (Thio)pyran Analogs | Incorporation of (thio)pyran rings | (T)PDT-TTP | Novel molecular arrangements in conductors. tandfonline.com |

| Reduced π-System | Six-membered outer rings | BDA-TTP | Enhanced electron correlation, yields superconductors. tandfonline.comnih.govmdpi.com |

Detailed Research Findings:

Research on this compound and its analogues has involved detailed studies of their crystal structures, electrochemical properties, and the electrical properties of their charge-transfer salts. For instance, the crystal structure of (this compound)₂SbF₆ shows this compound molecules forming 2D conducting sheets separated by anion layers. tandfonline.com Cyclic voltammetry provides insights into the redox behavior and the degree of interaction between donor units in dimeric systems. semanticscholar.orgresearchgate.net The electrical conductivity and temperature dependence of resistivity are key measurements to characterize the metallic or superconducting nature of these materials. tandfonline.comnih.gov

Mechanistic Studies of this compound Formation Reactions

Mechanistic studies of this compound formation reactions, particularly the phosphite-mediated cross-coupling, are crucial for optimizing synthetic yields and exploring alternative routes. While the precise mechanisms can be complex and depend on the specific reactants and conditions, these studies aim to understand the intermediates and transition states involved in the formation of the fused tetrathiapentalene core and the coupling of the dithiole units. Early phosphite-mediated coupling faced difficulties in optimization for certain derivatives, suggesting that the reaction pathway can be sensitive to substituents. tandfonline.comnih.gov The development of alternative strategies, such as the stepwise construction of the TTF framework and subsequent ring formation, highlights the ongoing effort to achieve efficient and versatile synthetic routes to this compound and its diverse analogues. nih.gov

Advanced Spectroscopic Characterization and Vibrational Analyses of Bdt Ttp Systems

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is particularly sensitive to the charge state of molecules and the nature of their electronic bands. By analyzing the interaction of infrared light with BDT-TTP systems, researchers can elucidate key electronic parameters and structural characteristics.

Polarized IR reflectance spectroscopy is a crucial technique for characterizing the anisotropic electronic structure of crystalline this compound salts. By measuring the reflectance of light polarized along different crystallographic axes, it is possible to map the electronic conductivity and determine fundamental parameters of the material.

In studies of β-type (this compound)₂AsF₆, polarized IR reflectance spectra measured on the conductive plane revealed well-defined plasma edges, which are characteristic of metallic behavior. ims.ac.jp The analysis of these spectra allowed for the experimental estimation of intra-stack (tₐ) and inter-stack (tₑ) transfer integrals, key parameters that describe the mobility of electrons between adjacent molecules. ims.ac.jp Similarly, polarized IR reflectance spectra have been reported for this compound salts with SbF₆ and AsF₆ anions. researchgate.net

For the organic conductor θ-(this compound)₂Cu(NCS)₂, analysis of optical conductivity derived from reflectance spectra shows that below its 250 K phase transition, the spectrum in the infrared region appears as a single peak. tandfonline.com This feature has been interpreted as evidence for a vertical stripe pattern of charge ordering within the crystal. tandfonline.com The presence of a plasma-like dispersion in the reflectance spectra is a key indicator of metallic character and is used to analyze transport parameters. researchgate.net

The vibrational modes associated with the carbon-sulfur (C-S) bonds in the this compound molecule are sensitive to changes in molecular structure and charge distribution. The infrared spectra in the C-S stretching region provide a valuable fingerprint for the molecular state within a crystal. In the context of θ-(this compound)₂Cu(NCS)₂, the infrared spectra of the C-S stretching region have been specifically examined as part of the characterization of its phase transition. researchgate.net Analysis of these specific vibrational modes aids in a comprehensive understanding of the molecular changes that accompany electronic phenomena like charge ordering.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary vibrational technique that is highly effective in determining the symmetry of vibrational modes and is particularly sensitive to the degree of charge transfer in organic conductors.

The assignment of the numerous vibrational modes of the this compound molecule is accomplished through a combination of experimental and theoretical methods, with polarized Raman spectroscopy playing a central role. For the this compound molecule, a D₂h symmetry is assumed, and its in-plane fundamental vibrations are assigned with the aid of the polarization ratio derived from polarized Raman spectra. nih.govresearchgate.net These assignments are further supported by correlation with the vibrational modes of related molecules such as 1,3,4,6-tetrathiapentalene-2,5-dione (B3029395) (TTP-DO), tetrathiafulvalene (B1198394) (TTF), and bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). nih.govresearchgate.net

In the case of θ-(this compound)₂Cu(NCS)₂, researchers have utilized different polarization configurations, such as (c,c), (c,b), and (b,b), to analyze the Raman spectra. tandfonline.com This polarization-dependent analysis is essential for correctly assigning the observed Raman bands to specific molecular vibrations based on their symmetry properties. tandfonline.com Normal coordinate calculations are also employed to provide a theoretical basis for the empirical assignments made from the polarized spectra. nih.govresearchgate.net

Studying the Raman spectra of this compound conductors as a function of temperature reveals crucial information about phase transitions and the underlying changes in molecular and electronic structure. A notable example is θ-(this compound)₂Cu(NCS)₂, which undergoes a second-order phase transition at 250 K. tandfonline.comtandfonline.com Temperature-dependent Raman studies show a dramatic evolution of the spectra across this transition. researchgate.net

As the temperature is lowered from 300 K to 5 K, the broad Raman bands associated with the C=C stretching modes sharpen and split into multiple distinct bands. ims.ac.jpresearchgate.net For θ-(this compound)₂Cu(NCS)₂, the three primary C=C stretching modes (ν₂, ν₃, and ν₄) that are sensitive to the molecular charge split into twelve distinct bands at 5 K. researchgate.net The appearance of some of these new bands begins around 240-250 K, coinciding with the phase transition temperature. tandfonline.com This observation of band splitting at low temperatures is direct spectroscopic evidence of a change in the crystal structure and the local environment of the this compound molecules. tandfonline.comresearchgate.net

Raman spectroscopy is exceptionally sensitive to charge ordering (CO), a phenomenon where charge localizes on specific molecules in the crystal lattice. mdpi.com In this compound salts, certain vibrational modes, particularly the C=C stretching modes, exhibit a frequency shift that is linearly dependent on the charge of the molecule. researchgate.net This makes them excellent probes for charge disproportionation.

In θ-(this compound)₂Cu(NCS)₂, the significant splitting of the charge-sensitive ν₂, ν₃, and ν₄ modes below the 250 K phase transition is considered direct evidence for charge disproportionation. tandfonline.comresearchgate.nettandfonline.com At low temperatures, the numerous sharp Raman bands can be classified into two distinct groups. ims.ac.jp These groups are assigned to charge-poor and charge-rich this compound molecules, confirming the separation of charge within the crystal lattice. ims.ac.jp This spectroscopic evidence was pivotal in identifying the charge-ordered state in this compound and has been used to support a model where the localized charges form a vertical stripe pattern. tandfonline.commdpi.com

Interactive Table of Key Raman Modes in this compound

This table summarizes the vibrational modes of this compound that are frequently discussed in the context of charge ordering studies.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Sensitivity to Charge | Observations in θ-(this compound)₂Cu(NCS)₂ |

| ν₂ | C=C Stretching | ~1500-1600 | High | Splits into multiple bands below 250 K, indicating charge disproportionation. researchgate.net |

| ν₃ | C=C Stretching | ~1450-1550 | High | Shows significant splitting at low temperatures, assigned to charge-poor and charge-rich molecules. ims.ac.jptandfonline.com |

| ν₄ | C=C Stretching | ~1400-1500 | High | Along with ν₂ and ν₃, this mode's splitting provides evidence for the charge-ordered state. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For organic molecules with extensive π-conjugated systems like this compound, this technique provides insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV or visible light promotes an electron from the HOMO to the LUMO, a process known as a π-π* transition. libretexts.org

In derivatives of this compound, such as those incorporating pyridalthiadiazole acceptor moieties (BDT-PT and BDT-2PT), the electronic absorption spectra reveal characteristic bands. For instance, the neutral species of these derivatives in tetrahydrofuran (B95107) (THF) exhibit absorption bands that are altered upon chemical reduction. ruc.dk Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental data and aid in the assignment of electronic transitions. ruc.dk These calculations can predict the energies and oscillator strengths of electronic transitions, providing a deeper understanding of the observed spectra.

The electronic transitions in such complex molecules are influenced by the molecular geometry and the nature of the constituent orbitals. The π-systems of the dithiole rings and the central tetrathiapentalene core in this compound give rise to a series of molecular orbitals, and transitions between these orbitals are responsible for the observed absorption bands.

| Compound Derivative | Solvent | Key Absorption Features | Assigned Transition Type |

|---|---|---|---|

| BDT-PT | THF | Altered upon chemical reduction | π-π |

| BDT-2PT | THF | Altered upon chemical reduction | π-π |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound framework.

Similarly, the ¹³C NMR spectrum would exhibit signals for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms in the dithiole rings and the central tetrathiapentalene core would be characteristic of their electronic environment. Spectroscopic data for related heterocyclic compounds, such as 1,3-dithiole-4-carbaldehyde, show distinct signals for the protons on the dithiole ring, which can be used as a reference for predicting the spectral features of this compound. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| ¹H (on dithiole rings) | Varies based on substitution | Connectivity, electronic environment |

| ¹³C (dithiole rings) | Characteristic of sp² carbons in sulfur heterocycles | Molecular skeleton, electronic structure |

| ¹³C (tetrathiapentalene core) | Characteristic of sp² carbons in a fused ring system | Molecular skeleton, electronic structure |

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the radical cation of this compound (this compound•⁺). mdpi.com The ESR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the electronic structure and the distribution of the unpaired electron spin density within the radical. mdpi.com

The g-value is a dimensionless parameter that is analogous to the chemical shift in NMR and is dependent on the electronic environment of the unpaired electron. For organic radicals, the g-value is typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide insights into the spin-orbit coupling within the molecule.

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ³³S) within the molecule. The resulting splitting of the ESR signal into multiple lines provides a map of the spin density distribution. In the this compound radical cation, the unpaired electron is delocalized over the entire π-system. The magnitude of the hyperfine coupling constants to the protons and carbon-13 nuclei would reflect the extent of this delocalization. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical g-values and hyperfine coupling constants to aid in the interpretation of experimental ESR spectra. mdpi.com

| ESR Parameter | Information Obtained | Relevance to this compound•⁺ |

|---|---|---|

| g-value | Electronic environment of the unpaired electron | Characterizes the radical cation and provides insight into spin-orbit coupling. |

| Hyperfine Coupling Constants | Distribution of unpaired electron spin density | Maps the delocalization of the unpaired electron across the π-system. |

Normal Coordinate Analysis and Ab Initio Calculations of Vibrational Modes in this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Normal coordinate analysis is a computational method used to assign the observed vibrational bands to specific atomic motions within the molecule. This analysis, often performed in conjunction with ab initio quantum chemical calculations, allows for a detailed understanding of the molecular force field and vibrational dynamics.

For a complex molecule like this compound, with its numerous atoms and bonds, a large number of vibrational modes are expected. These can be broadly categorized into stretching, bending, and torsional motions. Ab initio methods, such as those based on Density Functional Theory (DFT), can be used to calculate the harmonic vibrational frequencies and the corresponding normal modes. nih.gov These theoretical calculations are crucial for interpreting the experimental IR and Raman spectra, as they can predict the frequencies and intensities of the vibrational bands.

A computational study on related conjugated thiophene-based oligomers demonstrated that methods like B3LYP/6-31G(d) can accurately predict vibrational spectra, with mean absolute deviations between experimental and theoretical frequencies being as low as 2 to 18 cm⁻¹. nih.gov Such calculations for this compound would allow for the assignment of key vibrational modes, such as the C=C stretching modes of the dithiole rings and the central vinylidene group, as well as the various C-S stretching and ring deformation modes. This detailed vibrational assignment is essential for understanding the structural and electronic properties of this compound and how they are affected by factors such as intermolecular interactions and charge transfer.

Computational and Theoretical Investigations of Bdt Ttp and Its Derivatives

Quantum Chemical Methodologies Applied to BDT-TTP

A variety of quantum chemical methods have been utilized to theoretically probe the properties of this compound. These computational techniques offer a molecular-level understanding of the electronic behavior that governs the functionality of this important organic compound.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of molecules like this compound. utq.edu.iqresearchgate.net Among the various functionals available, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently employed due to its balance of accuracy and computational efficiency in describing organic molecules. utq.edu.iqnih.gov DFT calculations, particularly at the B3LYP level, are instrumental in optimizing the molecular geometry of this compound and its derivatives, as well as in calculating a range of electronic properties. utq.edu.iqresearchgate.net These calculations provide foundational data for understanding the molecule's frontier molecular orbitals, charge distribution, and reactivity. researchgate.net

Hartree-Fock (RHF) Molecular Orbital Calculations

The Hartree-Fock (HF) method, specifically the Restricted Hartree-Fock (RHF) approach for closed-shell systems like neutral this compound, provides a fundamental approximation of the electronic wavefunction and energy. gatech.eduyoutube.comlibretexts.org RHF calculations are based on the molecular orbital theory, where each electron's motion is considered in the average field of all other electrons. gatech.eduyoutube.com While HF theory does not account for electron correlation to the same extent as some more advanced methods, it serves as a crucial starting point for many computational studies and provides valuable insights into the molecular orbital framework of this compound. researchgate.netwpmucdn.com

Electronic Structure and Molecular Orbital Analyses

The electronic properties of this compound are central to its function as an organic donor. Computational analyses provide detailed information about its molecular orbitals and charge distribution, which are key to predicting its behavior in charge-transfer salts and other materials.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of this compound. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron, while the LUMO energy relates to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. youtube.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and polarizability. researchgate.net For this compound and its derivatives, DFT calculations are commonly used to determine these energy levels and the corresponding energy gap, providing insights into their potential as organic conductors.

Below is a table summarizing typical HOMO and LUMO energies and the energy gap for a representative organic donor molecule calculated using DFT.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.1 to -5.5 |

| LUMO | -1.5 to -2.0 |

| Energy Gap | 3.1 to 3.5 |

Note: These are representative values and can vary depending on the specific derivative and the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.denih.gov For this compound, NBO analysis provides a detailed picture of the Lewis-like bonding structure, including charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. uni-muenchen.de This method quantifies the interaction between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. uni-muenchen.de Significant hyperconjugative interactions, often involving the delocalization of π-electrons and lone pairs, are crucial for the electronic conductivity pathways in materials derived from this compound.

The table below illustrates common donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a representative sulfur-rich organic molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(S-C) | π(C=C) | 15-25 |

| n(S) | σ(C-S) | 5-10 |

| π(C=C) | π*(C-S) | 10-20 |

Note: These are illustrative values. The specific interactions and their energies will depend on the precise molecular geometry of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govresearchgate.netmdpi.com The MEP surface is colored to represent different electrostatic potential values, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map highlights the electron-rich areas, primarily around the sulfur atoms, which are the likely sites for intermolecular interactions and charge transfer. researchgate.netmdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

The following table provides the definitions and formulas for these key reactivity descriptors.

| Reactivity Descriptor | Formula |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ |

Fukui Function Analysis for Chemical Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. semanticscholar.org One such tool, rooted in Density Functional Theory (DFT), is the analysis of Fukui functions. d-nb.inforesearchgate.net The Fukui function, denoted as f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netnih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. nih.gov

The analysis involves calculating the condensed Fukui functions for different types of attacks:

fk+ for Nucleophilic Attack: This function indicates the sites most likely to accept an electron. A higher value suggests a greater susceptibility to attack by a nucleophile. researchgate.net

fk- for Electrophilic Attack: This function points to the sites most likely to donate an electron. A higher value indicates a greater susceptibility to attack by an electrophile. researchgate.net

fk0 for Radical Attack: This function is the average of fk+ and fk- and identifies sites prone to attack by radicals. researchgate.net

For this compound and its derivatives, DFT calculations are employed to compute these indices. semanticscholar.org The analysis helps in understanding the molecule's reaction mechanisms and predicting its behavior in charge-transfer complexes. By identifying the most reactive sites, researchers can better design new materials and understand the intermolecular interactions that govern the properties of this compound-based conductors. semanticscholar.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis, as they are the primary participants in electron donation and acceptance. semanticscholar.orgresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Molecular geometry optimization is a computational process used to find the most stable structure of a molecule, corresponding to the lowest energy conformation on its potential energy surface. ufba.brmdpi.com For complex molecules like this compound, which possess some degree of flexibility, this process is essential for obtaining accurate predictions of its electronic and spectroscopic properties. allsubjectjournal.com

Theoretical investigations on this compound typically employ DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), to perform geometry optimization. allsubjectjournal.com This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the geometry with the minimum energy. mdpi.com

Conformational analysis further explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. nih.govresearchgate.net While this compound has a relatively rigid core, its peripheral groups can lead to different conformers with distinct energies. researchgate.net Computational methods can identify these various low-energy conformers and calculate their relative stabilities. nih.gov Understanding the preferred conformation is critical, as the molecular geometry directly influences intermolecular interactions (like π-π and S-S contacts), which are vital for the charge transport properties in materials derived from this compound. allsubjectjournal.com

First-Hyperpolarizability and Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics. physchemres.org The first-hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. mdpi.com Molecules with large β values are promising candidates for NLO materials. nih.gov

Quantum chemical calculations are instrumental in predicting the NLO properties of molecules like this compound. allsubjectjournal.com Theoretical studies on this compound and its derivatives have utilized DFT methods to compute the static first-hyperpolarizability. allsubjectjournal.com These calculations involve determining the molecule's response to an external electric field. researchgate.net The magnitude of the total static first hyperpolarizability (βtot) is a primary indicator of NLO activity. nih.gov

For this compound, the extended π-conjugated system and the presence of sulfur atoms, which act as electron donors, are expected to contribute to a significant NLO response. Computational studies explore how chemical modifications to the this compound core can enhance these properties. The relationship between the HOMO-LUMO energy gap and hyperpolarizability is often investigated, where a smaller energy gap can lead to a larger β value, indicating enhanced NLO activity. physchemres.org

Table 1: Calculated NLO Properties for this compound This table is illustrative and based on typical parameters investigated in computational studies of NLO properties. Specific values are highly dependent on the computational method and basis set used.

| Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (µ) | Measure of the molecule's overall polarity. | Contributes to the overall NLO response. |

| Polarizability (α) | The molecule's ability to form an induced dipole moment in an electric field. | Describes the linear optical response. |

| First-Hyperpolarizability (β) | Measure of the second-order nonlinear optical response. | Indicates potential for applications like second-harmonic generation. |

Theoretical Studies of Solvent Effects on Electronic and Thermodynamic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. dntb.gov.uanih.gov Theoretical studies use computational models to simulate these solvent effects, providing insights into how a molecule's electronic structure and thermodynamic stability change in different media. nih.govresearchgate.net

For molecules like this compound, polarizable continuum models (PCM) are commonly employed. rsc.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This method allows for the calculation of properties such as dipole moments, HOMO-LUMO energy gaps, and solvation free energies in various solvents. dntb.gov.ua Studies have shown that increasing solvent polarity can enhance the dipole moment and alter the electronic energy levels of a solute. dntb.gov.uaresearchgate.net

More advanced methods may combine continuum models with the explicit inclusion of a few solvent molecules in the first solvation shell to account for specific interactions like hydrogen bonding. nih.gov These calculations are crucial for understanding the behavior of this compound in solution, which is relevant for solution-based processing of electronic devices and for predicting how environmental factors affect its properties. researchgate.net For instance, the stability and electronic structure of this compound in solvents like acetonitrile (B52724) or methanol (B129727) can be computationally assessed to predict its behavior in electrochemical experiments or device fabrication. nih.gov

Band Structure Calculations for Electronic Transport Properties

In the solid state, the discrete molecular orbitals of individual this compound molecules interact to form continuous energy bands. The arrangement of these bands, known as the electronic band structure, determines the material's electronic transport properties, such as whether it is a metal, semiconductor, or insulator. youtube.comcam.ac.uk

Band structure calculations, typically performed using DFT, map the energy of electrons as a function of their momentum (represented by the wavevector k) within the Brillouin zone. youtube.comiastate.edu For organic conductors based on this compound, these calculations are vital for understanding their characteristic metallic behavior. researchgate.net The calculations reveal the width of the energy bands and whether the Fermi level—the energy of the highest occupied electronic state at absolute zero—crosses any bands. If the Fermi level lies within a band, the material is metallic, allowing for electrical conduction. iastate.edu

The shape and dimensionality of the bands are also determined. Many this compound salts exhibit quasi-one-dimensional or quasi-two-dimensional electronic properties, which are a direct consequence of the directional intermolecular interactions and stacking patterns in the crystal. researchgate.net These calculations provide a theoretical foundation for interpreting experimental measurements of conductivity and for designing new materials with tailored electronic transport characteristics. rsc.org

Tight-Binding Method Applications

The tight-binding (TB) method is a semi-empirical approach used to calculate the electronic band structure of solids. wikipedia.orgrutgers.edu It is based on the linear combination of atomic orbitals (LCAO) and provides a physically intuitive picture of how atomic orbitals on adjacent molecules overlap to form energy bands. gnm.cl This method is particularly well-suited for organic molecular crystals like those formed by this compound derivatives, where electrons are relatively localized on the molecules but can "hop" between them. science.gov

In the TB model, the band structure is determined by a set of parameters that describe the on-site energies of the molecular orbitals (e.g., the HOMO) and the transfer integrals (or hopping parameters) between neighboring molecules. utexas.edu These transfer integrals quantify the strength of the electronic coupling along different crystallographic directions. While these parameters can be fitted to experimental data, they are often derived from first-principles calculations. gnm.cl The tight-binding method has been successfully applied to various organic conductors, including salts of BDA-TTP (a derivative of this compound), to model their band structures and explain their conducting properties. science.gov

Fermi Surface Mapping and Characterization

For metallic materials, the Fermi surface is a crucial concept. It is a surface in momentum space that separates occupied electronic states from unoccupied ones at absolute zero temperature. researchgate.net The shape and topology of the Fermi surface are directly related to a material's electronic and transport properties, including its conductivity and its response to magnetic fields. aps.org

Theoretical calculations, often based on the results from band structure computations (either from DFT or tight-binding models), are used to map the Fermi surface of this compound-based conductors. researchgate.net For many of these materials, the Fermi surface is not spherical but consists of open or warped sheets, reflecting the anisotropic, low-dimensional nature of the electronic transport. researchgate.net For example, calculations for salts of BDA-TTP have revealed quasi-one-dimensional Fermi surfaces. researchgate.net

Characterizing the Fermi surface helps explain experimental observations from techniques like de Haas-van Alphen (dHvA) and Shubnikov-de Haas (SdH) oscillations, which directly probe the Fermi surface's cross-sectional areas. researchgate.netarxiv.org The theoretical mapping provides a fundamental understanding of the charge carrier dynamics and is essential for explaining the metallic nature of this compound salts down to low temperatures. researchgate.netaps.org

Crystal Engineering and Supramolecular Self Assembly of Bdt Ttp Salts

X-ray Diffraction Analysis of BDT-TTP Radical Cation Salts

X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For this compound radical cation salts, single-crystal XRD analysis provides critical insights into the packing motifs of the donor cations and the positions of the counter-anions. This analysis reveals key structural parameters such as unit cell dimensions, space group symmetry, intermolecular distances, and bond lengths.

One of the well-characterized salts is (this compound)₂SbF₆. X-ray analysis of this salt has been instrumental in understanding how this compound molecules organize to create conductive pathways. The analysis of such salts confirms the formation of a layered structure, where sheets of this compound cations are separated by layers of the counter-anions. The charge on the this compound molecule, typically a fractional value like +0.5 in a 2:1 salt, can be inferred from subtle changes in intramolecular bond lengths, particularly the central C=C bonds, when compared to the neutral this compound molecule.

Below is a table summarizing typical crystallographic data obtained for a representative this compound derivative salt, illustrating the kind of information garnered from XRD studies.

| Parameter | β-(BDA-TTP)₂SbF₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.787 |

| b (Å) | 6.845 |

| c (Å) | 21.849 |

| β (deg) | 108.34 |

| V (ų) | 4656.7 |

| Z | 4 |

Note: This data is for BDA-TTP, a close derivative of this compound, used here as a structural example of this class of compounds.

Analysis of Molecular Packing Patterns and Donor Arrangements

The electronic properties of this compound salts are inextricably linked to the specific packing pattern of the donor molecules. These arrangements facilitate intermolecular orbital overlap, which is essential for charge transport.

A frequently observed and electronically significant packing motif in this family of materials is the β-type arrangement. In this pattern, the this compound donor molecules form stacks, creating columns that serve as the primary conduction pathways. These stacks are often uniform, meaning the distance between adjacent molecules within a stack is consistent. The molecules within these stacks are not perfectly eclipsed but are typically shifted relative to one another. This slipped, face-to-face stacking arrangement is crucial for effective π-orbital overlap. The β-type packing is not limited to just stacking; it also involves significant side-by-side interactions between adjacent stacks, which is key to forming two-dimensional electronic structures.

Chemical modification of the core this compound structure by adding substituents can profoundly influence the resulting crystal packing. This strategy is a cornerstone of crystal engineering, used to fine-tune the material's properties.

For instance, replacing the outer 1,3-dithiole rings of this compound with more flexible, non-planar six-membered 1,3-dithiane rings yields the derivative BDA-TTP. This modification introduces steric hindrance that alters intermolecular interactions, affecting the bandwidth and enhancing electron correlation. Similarly, the derivative BDH-TTP, a structural isomer of the well-known donor BEDT-TTF, tends to form salts with strong two-dimensional networks due to effective side-by-side sulfur-sulfur interactions. The introduction of substituents like methylthio groups, as in BTM-TTP, can lead to the formation of different packing polymorphs, such as β- and θ-type arrangements, with the same counter-ion. researchgate.net These polymorphs can exhibit drastically different electronic behaviors; for example, β-(BTM-TTP)₂SbF₆ is metallic, whereas the θ-type form is a semiconductor. researchgate.net

A hallmark of this compound and its derivatives is the tendency to form two-dimensional (2D) conducting sheets. researchgate.net This dimensionality arises from the specific molecular packing. While the face-to-face stacking within columns provides conductivity along one direction, significant intermolecular interactions between adjacent stacks create charge transport pathways in a second dimension. These side-by-side interactions are typically short sulfur-sulfur (S···S) contacts, which are shorter than the sum of their van der Waals radii. This network of S···S contacts effectively links the donor stacks into a continuous conducting plane. These 2D sheets of donor molecules are separated by insulating layers of counter-anions, resulting in a material with highly anisotropic conductivity.

Intermolecular Interactions and Charge Delocalization Mechanisms

The movement of charge carriers (delocalization) through the crystal lattice of this compound salts is mediated by specific intermolecular interactions. The strength and geometry of these interactions dictate the efficiency of charge transport and thus the material's conductivity.

The primary interactions are π-π stacking overlaps between adjacent donor molecules within a column. The degree of this overlap is sensitive to the interplanar distance and the relative slip of the molecules. Additionally, the extensive network of side-by-side S···S contacts is crucial for establishing 2D conductivity. mdpi.com These short contacts provide a pathway for electrons to move between stacks, effectively delocalizing the charge across the entire donor sheet.

Lateral Intermolecular S-S Contacts

A defining feature in the crystal structure of this compound salts is the presence of extensive lateral intermolecular sulfur-sulfur (S-S) contacts. These interactions are crucial in forming two-dimensional conducting sheets. The this compound molecule possesses a ladder-like arrangement of sulfur atoms, which facilitates these side-by-side interactions, enhancing the dimensionality of the electronic structure.

In the radical cation salt (this compound)₂SbF₆, numerous S-S contacts shorter than the van der Waals radius sum (3.70 Å) are observed, connecting the donor molecules along the transverse direction. This network of S-S interactions is a key factor in the formation of a 2D Fermi surface, which is supportive of stable metallic states. The presence of these contacts is a direct consequence of the molecular design of this compound, which, unlike single tetrathiafulvalene (B1198394) (TTF) derivatives, has a π-electron framework that promotes multidimensional interactions without the need for substituents.

The significance of these S-S contacts is further highlighted by computational studies, such as simple Hückel molecular orbital calculations, which show that the lowest unoccupied molecular orbital (LUMO) coefficients of all sulfur atoms in the highest occupied molecular orbital (HOMO) of this compound are in the same phase. This suggests that bonding intermolecular interactions are expected to exist between adjacent this compound molecules within the donor sheet of its cation radical salts, contributing to their electronic stability and conductivity.

| Salt | Shortest Intermolecular S-S Contact (Å) | Significance |

|---|---|---|

| (this compound)₂SbF₆ | Multiple contacts < 3.70 | Formation of 2D conducting sheets, stabilization of metallic state. |

| This compound (neutral) | 3.447(2) | Formation of sheet-like networks and stacking columns. |

π-π Stacking Interactions

Alongside S-S contacts, π-π stacking interactions are a dominant force in the crystal packing of this compound salts. The extended π-conjugated system of the this compound molecule facilitates significant overlap between adjacent donor molecules. In many of its salts, this compound molecules arrange in a β-type packing motif, characterized by almost uniform stacks.

The nature of this stacking, whether it's "ring-over-bond" or "ring-over-atom," and the interplanar distances are critical determinants of the electronic properties. For instance, in some salts, the donor molecules form "face-to-face" dimers. The increase in both intermolecular S-S interactions and π-π stacking is anticipated to facilitate good charge transfer properties. In certain derivatives, the donor molecules stack in a head-to-tail manner, which can influence the overlap integrals of the HOMOs. This is contrasted with other tetrathiafulvalene-type conductors where a head-to-head arrangement might be prevalent. The interplay between the mode of stacking and the lateral S-S contacts ultimately defines the dimensionality and conductivity of the material.

| Compound/Salt | Stacking Type | Interplanar Distance (Å) | Key Feature |

|---|---|---|---|

| (BTM-TTP)₂SbF₆ (plate-like) | θ-type array, uniform stack | 3.44 | Donors slip along both short and long axes. |

| Unsymmetrical TTF derivative with 1,2,5-thiadiazole ring | Head-to-tail π-stacking dimer | 3.50(1) | Methylthio groups face away from each other. |

Templating Strategies with Inorganic Anions for Framework Modulation

The inorganic anions in this compound salts are not merely charge-compensating species; they play an active role in dictating the crystal structure and, by extension, the electronic properties of the material. This is evident in the strategy of using isosteric cluster anions of identical symmetry and shape to modulate the framework of this compound salts.

An example of this is seen in the system [this compound]/[Re₆S₅Cl₉]/[Re₆(S/Se)₆Cl₈]/[Re₆S₇Cl₇]. By employing these different but structurally similar rhenium cluster anions, it is possible to systematically vary the negative charge density of the framework. This, in turn, influences the band filling of the resulting metallic conductor, which is often incommensurate. The anions act as templates around which the this compound donor molecules arrange. The size, shape, and charge of the anion can direct the packing motif of the this compound cations, leading to different electronic properties. For instance, salts of this compound with tetrahedral anions like ClO₄⁻, BF₄⁻, and ReO₄⁻ are isostructural, featuring uniform columns of the donor molecules and exhibiting metallic behavior.

Table of Chemical Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene |

| TTF | Tetrathiafulvalene |

| BTM-TTP | 2-[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]-5-(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene |

Investigation of Electronic Transport Phenomena in Bdt Ttp Conductors

Electrical Conductivity Studies of BDT-TTP Salts

The electronic transport properties of this compound salts have been extensively investigated, revealing a range of behaviors from highly conductive metals to semiconductors, depending on the specific counter anion and crystal structure.

Room-Temperature Conductivity Measurements

Many radical cation salts based on this compound and its derivatives exhibit high electrical conductivity at room temperature. Values typically fall within the range of 1 to 1000 S cm⁻¹. tandfonline.comnih.govresearchgate.netresearchgate.net This high conductivity is a characteristic feature of many this compound conductors. For instance, most salts of this compound with various anions show room-temperature electrical conductivity (σrt) between 1 and 1000 S cm⁻¹. tandfonline.comnih.gov

Here is a table summarizing representative room-temperature conductivity values for some this compound salts:

| Compound | Room-Temperature Conductivity (σrt) (S cm⁻¹) | Reference |

| (this compound)₂Aₓ (various anions) | 1–1000 | tandfonline.comnih.gov |

| (TMEO-TTP)₂Au(CN)₂ | Metallic | tandfonline.com |

| (TMEO-TTP)₂A (tetrahedral anions) | Semiconductors | tandfonline.com |

| θ-(this compound)₂Cu(NCS)₂ | Semiconducting | researchgate.net |

| (TM-PDS-STP)PF₆(C₆H₅Cl)₀.₅ (compressed pellet) | 10⁻³–10⁻² | mdpi.com |

| (TM-TPDS-STP)PF₆(C₆H₅Cl) (compressed pellet) | 10⁻³–10⁻² | mdpi.com |

| TCNQ complexes of TM-PDS-STP and TM-TPDS-STP (compressed pellet) | 0.3–19 | mdpi.com |

| I₃⁻ salts of TM-PDS-STP and TM-TPDS-STP (compressed pellet) | 0.3–19 | mdpi.com |

Temperature-Dependent Resistivity and Metallic Behavior

A significant number of this compound radical cation salts display metal-like conducting behavior. This is often observed as a decrease in resistivity with decreasing temperature, which can persist down to very low temperatures (e.g., 0.6–4.2 K). tandfonline.comnih.govoup.com This stable metallic state is a notable property of many this compound conductors, regardless of the size and shape of the counter anions in many cases. tandfonline.comnih.gov

For example, many cation radical salts of the parent this compound exhibit metallic conducting behavior down to 0.6–1.2 K. oup.comoup.com The (this compound)₂SbF₆ salt, in particular, shows metal-like behavior down to 0.6-1.2 K. oup.com Similarly, a series of molecular conductors based on this compound and lanthanide nitrate (B79036) complex anions, such as (this compound)₅[Ln(NO₃)₅] (Ln = La, Ce, Pr, Tb, Dy, Ho, Er, Tm, Yb, Lu), were found to be metallic down to 2 K. nih.gov Electronic band structure calculations for these salts indicated two-dimensional Fermi surfaces, supporting their stable metallic states. nih.gov

While many this compound salts show stable metallic behavior, some derivatives or specific salts exhibit different temperature dependencies. For instance, a this compound derivative with ethylenedioxy and two methylthio groups, TMEO-TTP, forms metallic salts with octahedral and linear anions that remain metallic down to low temperatures (0.6–4.2 K). tandfonline.com However, salts of TMEO-TTP with tetrahedral anions are semiconductors. tandfonline.com The salt (TMEO-TTP)₂Au(CN)₂ shows a resistivity maximum around 180 K, while other metallic TMEO-TTP salts exhibit simple metallic temperature dependence. tandfonline.com

Some this compound derivatives, such as θ-(this compound)₂Cu(NCS)₂, adopt a θ-type arrangement of donors and exhibit semiconducting temperature dependence of resistivity. researchgate.net This salt shows a phase transition around 250 K, below which the donors are in a charge-ordering state. researchgate.net Another example is β-(BDA-TTP)₂MCl₄ (M=Fe, Ga), which shows a metal-insulator transition around 120 K at ambient pressure. researchgate.netresearchgate.net The temperature dependence of resistivity in metals is generally characterized by an increase with temperature due to lattice vibrations (phonons). cuni.czyoutube.com

Exploration of Superconductivity in this compound Analogues

While many this compound salts are stable metals, the exploration of superconductivity has been more prominent in this compound analogues and derivatives with modified structures. Although the parent this compound itself has not yielded superconductors in the studied salts, related compounds have shown this phenomenon. oup.com

For example, a vinylogous TTP, DTEDT (2-(1,3-dithiol-2-ylidene)-5-(2-ethanediylidene-1,3-dithiole)-1,3,4,6-tetrathiapentalene), has produced an organic superconductor, (DTEDT)₃Au(CN)₂. tandfonline.comresearchgate.netnih.gov Another TTP analog with a reduced π-electron system, BDA-TTP (2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene), has also afforded several organic superconductors. tandfonline.comresearchgate.netnih.govpsu.edu The synthesis of BDA-TTP was pursued to introduce structural flexibility, which is known to be important in the properties of related organic conductors. psu.edu

The search for superconductivity in these materials is often linked to achieving a stable metallic state down to low temperatures and exploring different molecular arrangements and electronic structures through chemical modifications. nih.govpsu.edu

Charge Transfer Complex Formation and Properties

The electronic properties of this compound conductors are intimately linked to the formation of charge transfer complexes, specifically radical cation salts, and the influence of the counter anions on their structure and electronic behavior.

Radical Cation Salt Synthesis and Characterization

This compound and its derivatives readily form radical cation salts through charge transfer with various anions. tandfonline.comnih.govtandfonline.comresearchgate.netnih.gov These salts are typically synthesized using electrochemical oxidation techniques in the presence of the corresponding tetra-n-butylammonium salts as supporting electrolytes. oup.commdpi.com Controlled current methods are often employed for crystal growth. oup.commdpi.com

The characterization of these radical cation salts involves techniques such as X-ray crystal structure analysis, which provides crucial information about the molecular arrangement and dimensionality of the conducting layers. tandfonline.comnih.govoup.comoup.com For instance, X-ray analysis of (this compound)₂SbF₆ revealed a two-dimensional "β-type" arrangement of donor molecules. oup.comoup.com this compound molecules form 2D conducting sheets separated by insulating anion layers. tandfonline.comnih.gov Most this compound conductors tend to adopt a β-type donor arrangement with nearly uniform stacks. tandfonline.comnih.govtandfonline.comresearchgate.netnih.gov

Electrochemical properties, such as redox potentials, are also characterized using techniques like cyclic voltammetry, providing insights into the ease of oxidation and the stability of the radical cation species. tandfonline.comnih.gov this compound typically exhibits four pairs of redox waves, corresponding to the oxidation of its four 1,3-dithiole rings. nih.gov

Role of Counter Anions in Electronic Behavior

The nature of the counter anion plays a significant role in determining the crystal structure and, consequently, the electronic properties of this compound charge transfer salts. While many this compound salts exhibit metallic behavior down to low temperatures regardless of the size and shape of the counter anions, the anion can influence the specific packing pattern and electronic dimensionality. tandfonline.comnih.govnih.gov

The counter anion influences the crystal packing, which in turn affects the intermolecular interactions between the this compound donor molecules. These interactions, particularly the side-by-side sulfur-sulfur contacts, are crucial for establishing the dimensionality and electronic band structure of the material. tandfonline.comnih.gov

For example, while TMEO-TTP forms metallic salts with octahedral and linear anions, it yields semiconducting salts with tetrahedral anions, highlighting the anion's impact on conductivity. tandfonline.com The size and shape of the anion can influence the packing arrangement, leading to different types of donor stacks (e.g., β-type, θ-type) and varying degrees of dimerization or uniformity, which directly affect the electronic band structure and transport properties. tandfonline.comresearchgate.net The presence of specific anions can also lead to unique structures, such as the 3D donor packing observed in (this compound)₃I. researchgate.net

The electronic band structure calculations, which often show two-dimensional Fermi surfaces for metallic this compound salts, are consistent with the crystal structures influenced by the counter anions, where 2D conducting sheets are formed by the donor molecules. nih.gov

Charge Disproportionation and Charge-Ordering States

Charge disproportionation and charge ordering are crucial electronic phenomena observed in certain organic conductors based on this compound. In these systems, the charge density is not uniformly distributed among the donor molecules, leading to distinct charge-rich and charge-poor sites. This non-uniformity can result in the formation of ordered charge patterns, known as charge-ordering states.

A prominent example where these phenomena have been investigated is the organic conductor θ-(this compound)₂Cu(NCS)₂. This material is recognized as a highly correlated organic conductor with a quasi-two-dimensional electronic structure. researchgate.net θ-(this compound)₂Cu(NCS)₂ undergoes a phase transition at approximately 250 K, below which the system enters a charge-ordering state. researchgate.netwikipedia.orgnih.gov This transition is evidenced by changes in the activation energy and significant alterations in spectroscopic features. researchgate.netwikipedia.org

Spectroscopic studies, particularly using Raman spectroscopy, have provided compelling evidence for charge disproportionation in θ-(this compound)₂Cu(NCS)₂ below the phase transition temperature. researchgate.netwikipedia.orgnih.gov Analysis of the splitting of charge-sensitive Raman-active modes, such as the C=C stretching modes (ν₂, ν₃, and ν₄), allows for the estimation of the charge disproportionation ratio. researchgate.netnih.gov For θ-(this compound)₂Cu(NCS)₂, the charge disproportionation ratio (δ) has been estimated to be around 0.4 at approximately 10 K. nih.gov The linewidth of certain Raman bands also suggests the presence of charge distribution fluctuations above the charge-ordering temperature. nih.gov

Charge ordering is a characteristic feature frequently observed in θ-phase organic conductors. wikipedia.orgfishersci.ca Another this compound salt, (this compound)₃I, exhibits semiconducting behavior which has been attributed to charge disproportionation within its structure. fishersci.ca Vibrational spectroscopy, including Raman spectroscopy, serves as a powerful technique for probing the charge-ordered state due to its sensitivity to changes in molecular charge distribution. uni-freiburg.de

Electron Correlation Effects in this compound Systems

Electron correlation, arising from the interactions between electrons, significantly influences the electronic properties and transport behavior of this compound-based organic conductors. In these systems, the interplay between the itinerancy of electrons (or holes) and the on-site Coulomb repulsion (U) relative to the bandwidth (W), often expressed as the ratio U/W, is crucial in determining the electronic state. uni.lu Strongly correlated organic electron systems are of particular interest as they can exhibit exotic ground states, including superconductivity. uni.lu

Electrochemical Studies of Redox Processes

Electrochemical methods are indispensable tools for characterizing the redox behavior of this compound and its derivatives, providing insights into their ability to undergo electron transfer and form stable charge states. Cyclic voltammetry (CV) is a widely employed technique in these investigations due to its ability to quickly provide information about the thermodynamics and kinetics of redox processes. science.gov

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry studies on this compound and its derivatives typically reveal a series of redox events. The cyclic voltammograms of most this compound derivatives are characterized by the presence of four pairs of reversible redox waves. fishersci.caamadischem.com This observation is directly linked to the molecular structure of this compound, which contains four redox-active 1,3-dithiole rings, each capable of undergoing oxidation. amadischem.com

The redox potentials, measured as half-wave potentials (E₁/₂), provide crucial information about the energy levels at which electron transfer occurs. For this compound, the first redox potential (E₁) is reported at +0.44 V versus a saturated calomel (B162337) electrode (SCE) in benzonitrile (B105546). amadischem.com Additional redox waves for this compound under the same conditions are observed at +0.62 V (E₂), +1.05 V (E₃), and +1.13 V (E₄) versus SCE. amadischem.com

The potential difference between consecutive redox waves, such as ΔE = E₂−E₁, is indicative of the electronic interactions within the molecule. For this compound, the ΔE value (0.18 V) is notably smaller compared to that of the parent tetrathiafulvalene (B1198394) (TTF, ΔE = 0.42 V). amadischem.com This smaller potential difference suggests a reduced on-site Coulomb repulsion in the dicationic state of this compound derivatives, which is considered a favorable characteristic for achieving high electrical conductivity in their charge-transfer salts. amadischem.com Analysis of peak shapes and their dependence on scan rate in cyclic voltammograms can also provide information regarding the reversibility of the electron transfer processes and the associated kinetics. science.gov

Multi-Electron Redox Systems Characterization

This compound and related fused TTF oligomers are particularly interesting as multi-electron redox systems. fishersci.no The strong electronic coupling between the fused TTF units within the this compound molecule facilitates the sequential transfer of multiple electrons, leading to various stable oxidation states. fishersci.no

Cyclic voltammetry is a key technique for characterizing these multi-electron processes. Studies on derivatives of fused donors analogous to this compound have demonstrated the occurrence of both one-electron and multi-electron redox waves. In some cases, the initial oxidation steps involve the transfer of two electrons, while subsequent oxidations correspond to one-electron processes. For fused donors with multiple redox-active centers, the maximum number of electrons that can be transferred during the redox process can be substantial, potentially reaching six electrons for molecules with six redox-active dithiole sites.

Advanced Material Science Applications of Bdt Ttp Excluding Clinical

Development of Organic Electronic Materials

The ability of BDT-TTP to form radical cation salts with various counter anions makes it a versatile building block for organic electronic materials. nih.govnih.gov These materials can exhibit a range of electrical properties, from semiconductors to highly conductive metals and even superconductors, depending on the specific derivative and counter anion used. nih.govnih.govtandfonline.comresearchgate.net

Organic Semiconductors

While many this compound salts exhibit metallic behavior, some derivatives and specific salt compositions function as organic semiconductors. For instance, a this compound derivative with ethylenedioxy and two methylthio groups, TMEO-TTP, forms semiconducting salts with tetrahedral anions. tandfonline.com Another example is (MeDH-TTP)2AsF6, which shows semiconducting behavior below room temperature with a small activation energy of 0.032 eV. nih.gov The resistivity of this salt reveals metallic behavior above a critical pressure of 2.4 GPa, suggesting that the insulating state at lower pressures is likely due to charge ordering. nih.gov Additionally, a crystal of (this compound)3I exhibits semiconducting properties with a very small activation energy, despite having a three-dimensional donor arrangement. oup.com

Organic Metals and Superconductors

This compound and its derivatives are well-known for their ability to form numerous metallic radical cation salts that remain stable down to low temperatures (0.6–4.2 K). nih.govnih.govtandfonline.comresearchgate.net These salts often exhibit high room-temperature electrical conductivity, ranging from 1 to 1000 S cm⁻¹. researchgate.net The crystal structure of many this compound conductors features a β-type donor arrangement with nearly uniform stacks, which contributes to their metallic properties. nih.govnih.govtandfonline.comresearchgate.net The formation of 2D conducting sheets through lateral sulfur-sulfur contacts is a key factor in the metallic behavior of these materials. nih.govtandfonline.com

Examples of metallic this compound salts include those formed with counter anions such as SbF6⁻ and AsF6⁻. researchgate.netjps.jp Polarized reflectance spectra of metallic (this compound)2X (X=SbF6, AsF6) single crystals indicate two-dimensional band structures with significant anisotropy. jps.jp Analysis of these spectra allows for the estimation of intra- and inter-stack transfer integrals, which are crucial parameters for understanding their electronic structure and Fermi surface. jps.jp While many this compound salts show metallic behavior down to very low temperatures, superconductivity has not been observed in all cases based on the parent this compound. oup.com However, related tetrathiapentalene (TTP) analogs, such as 2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP), have yielded several organic superconductors. nih.govnih.govtandfonline.comresearchgate.net

Data on the electrical conductivity of some this compound salts at room temperature are presented in the table below:

| Salt Composition | Solvent | Room Temperature Conductivity (S cm⁻¹) | Conducting Behavior |

| (this compound)ClO₄ | THF | 140 | Metallic |

| (this compound)BF₄ | THF | 400 | Metallic |

| (this compound)I₃ | THF | 1.0 | Semiconductor |

| (this compound)ReO₄ | THF | 0.37 (Re), 0.36 (X) | Metallic |

| (this compound)GaCl₄ | THF | - | Metallic |

| (this compound)PF₆ | THF | - | Metallic |

| (this compound)AsF₆ | THF | - | Metallic |

| (this compound)SbF₆ | THF, DCE | 10²-10³ | Metallic |

| (this compound)I₃ | THF | - | Metallic |

| (this compound)AuI₂ | THF | - | Metallic |

Application in Molecular Devices and Systems

The electronic properties and structural characteristics of this compound and its derivatives make them suitable for incorporation into various molecular devices and systems. nih.govresearchgate.net

Chemical Sensors